molecular formula C21H14Br2N4O4 B11102582 N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylbenzene-1,4-diamine

N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylbenzene-1,4-diamine

Cat. No.: B11102582
M. Wt: 546.2 g/mol
InChI Key: ASOCABKWWOIPBG-UHFFFAOYSA-N
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Description

N,N’-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylbenzene-1,4-diamine is a synthetic organic compound characterized by its complex structure, which includes bromine and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylbenzene-1,4-diamine typically involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 2-methylbenzene-1,4-diamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

N,N’-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylbenzene-1,4-diamine involves its interaction with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis[(E)-(2-thienylmethylene)]biphenyl-4,4’-diamine: Similar structure with thiophene rings instead of bromine and nitro groups.

    N,N’-bis[(E)-(4-methoxyphenyl)methylidene][1,1’-biphenyl]-4,4’-diamine: Contains methoxy groups instead of bromine and nitro groups.

    N,N’-bis[(E)-(4-fluorophenyl)methylidene]biphenyl-4,4’-diamine: Contains fluorine atoms instead of bromine and nitro groups.

Uniqueness

N,N’-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylbenzene-1,4-diamine is unique due to the presence of both bromine and nitro groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C21H14Br2N4O4

Molecular Weight

546.2 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[4-[(4-bromo-3-nitrophenyl)methylideneamino]-3-methylphenyl]methanimine

InChI

InChI=1S/C21H14Br2N4O4/c1-13-8-16(24-11-14-2-5-17(22)20(9-14)26(28)29)4-7-19(13)25-12-15-3-6-18(23)21(10-15)27(30)31/h2-12H,1H3

InChI Key

ASOCABKWWOIPBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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